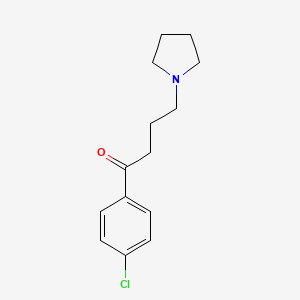![molecular formula C20H17ClN4O2 B14742762 4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol CAS No. 4998-23-6](/img/structure/B14742762.png)
4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol is a chemical compound known for its unique structure and properties. It is characterized by the presence of azo groups (-N=N-) linked to a chlorinated phenylene ring and two o-cresol units. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol typically involves the diazotization of 4-chloroaniline followed by coupling with o-cresol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction. The overall reaction can be summarized as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with o-cresol in an alkaline medium to form the final product.
Industrial Production Methods
Industrial production of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylene derivatives.
科学研究应用
4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo redox reactions and form stable complexes with metals makes it valuable in different fields.
相似化合物的比较
Similar Compounds
- 4,4’-[(Phenylene)bis(azo)]di-o-cresol
- 4,4’-[(Chloro-m-phenylene)bis(azo)]di-o-cresol
- 4,4’-[(Chloro-o-phenylene)bis(azo)]di-o-cresol
Uniqueness
4,4’-[(Chloro-p-phenylene)bis(azo)]di-o-cresol is unique due to the presence of the chloro group on the para position of the phenylene ring, which influences its reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
属性
CAS 编号 |
4998-23-6 |
|---|---|
分子式 |
C20H17ClN4O2 |
分子量 |
380.8 g/mol |
IUPAC 名称 |
4-[[3-chloro-4-[(4-hydroxy-3-methylphenyl)diazenyl]phenyl]diazenyl]-2-methylphenol |
InChI |
InChI=1S/C20H17ClN4O2/c1-12-9-14(4-7-19(12)26)22-23-16-3-6-18(17(21)11-16)25-24-15-5-8-20(27)13(2)10-15/h3-11,26-27H,1-2H3 |
InChI 键 |
UVZYLHBBQONCRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3)O)C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



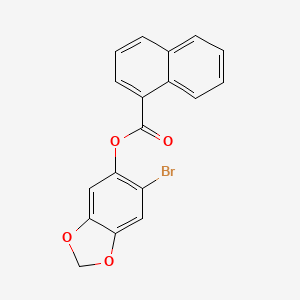
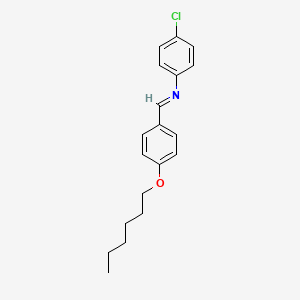
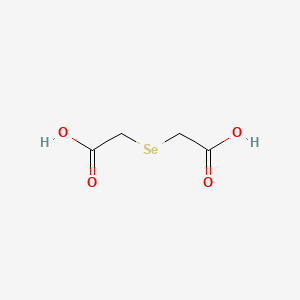
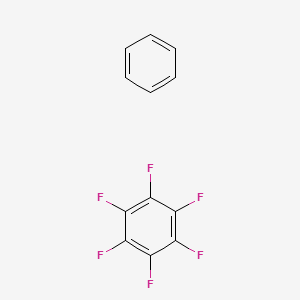
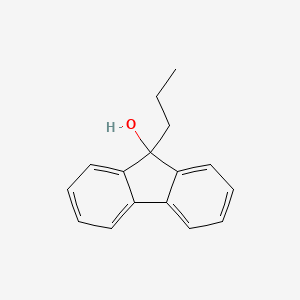
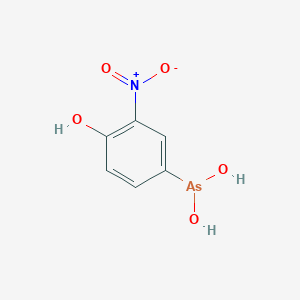
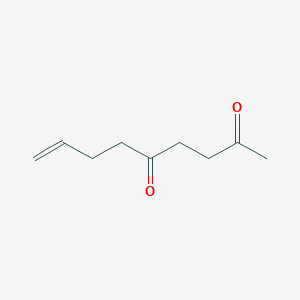
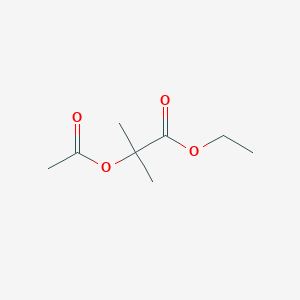
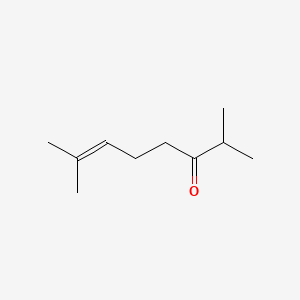
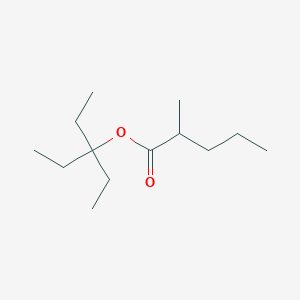
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)

